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Compound of Interest

Compound Name: 3,5-Dibromo-4-pyridinol

Cat. No.: B1294550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromo-4-
pyridinol, a valuable heterocyclic building block in medicinal chemistry and materials science.

This document details the primary synthetic route, experimental protocols, and relevant

chemical data.

Introduction
3,5-Dibromo-4-pyridinol, also known as 3,5-dibromo-4-hydroxypyridine, is a substituted

pyridine derivative. The presence of two bromine atoms and a hydroxyl group on the pyridine

ring makes it a versatile precursor for the synthesis of more complex molecules. Its structural

isomerism with 3,5-dibromo-4-pyridone is a key chemical feature, with the pyridone tautomer

generally being more stable. The high reactivity of the bromine atoms allows for various cross-

coupling reactions, making it a valuable intermediate in the development of novel

pharmaceutical agents and functional materials.

Primary Synthesis Route: Direct Bromination of 4-
Pyridinol
The most direct and efficient method for the synthesis of 3,5-dibromo-4-pyridinol is the

electrophilic bromination of 4-pyridinol (also known as 4-hydroxypyridine). The electron-rich

nature of the 4-pyridone tautomer facilitates facile dibromination at the 3 and 5 positions.
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Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. The enolate

character of the 4-pyridone tautomer activates the positions ortho to the hydroxyl group,

making them susceptible to attack by bromine. The introduction of the first bromine atom

further activates the ring, leading to a rapid second bromination to yield the 3,5-dibromo

product.[1] Studies have shown that the monobrominated intermediate is more reactive than

the starting material, which is why the dibrominated product is readily formed.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material and the final

product.

Table 1: Properties of Starting Material and Product

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Appearance

4-Pyridinol C₅H₅NO 95.10 148-151
White to off-white

crystalline solid

3,5-Dibromo-4-

pyridinol
C₅H₃Br₂NO 252.89 370 (dec.)

Off-white to pale

yellow solid

Table 2: Synthesis Reaction Data
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Parameter Value Reference

Typical Yield 73% [1]

Reaction Solvent
Concentrated Hydrobromic

Acid
[1]

Brominating Agent Bromine (Br₂)

Reaction Temperature
Room Temperature to gentle

warming

Reaction Time Several hours

Experimental Protocol
This protocol is based on established procedures for the bromination of 4-pyridone.[1]

4.1. Materials and Equipment

4-Pyridinol

Concentrated Hydrobromic Acid (48%)

Bromine

Sodium bisulfite

Deionized water

Round-bottom flask with a magnetic stirrer

Dropping funnel

Ice bath

Buchner funnel and filter flask

Standard laboratory glassware
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Personal Protective Equipment (lab coat, gloves, safety glasses) - This reaction should be

performed in a well-ventilated fume hood due to the hazardous nature of bromine and

hydrobromic acid.

4.2. Synthesis Procedure

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

pyridinol (1.0 eq) in concentrated hydrobromic acid.

Addition of Bromine: Cool the solution in an ice bath. Slowly add bromine (2.0-2.2 eq) to the

stirred solution via a dropping funnel over a period of 1-2 hours. Maintain the temperature

below 10 °C during the addition.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for an additional 4-6 hours. Gentle warming may be

applied to ensure the reaction goes to completion.

Quenching: Carefully quench any excess bromine by the dropwise addition of a saturated

aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

Isolation of Crude Product: The product will precipitate out of the acidic solution. Collect the

solid by vacuum filtration using a Buchner funnel.

Washing: Wash the collected solid with cold deionized water to remove any remaining acid

and salts.

Drying: Dry the product thoroughly, for instance, in a vacuum oven at 60-80 °C.

4.3. Purification

Due to its high melting point and limited solubility in common organic solvents, recrystallization

of 3,5-dibromo-4-pyridinol can be challenging.

Recrystallization: If necessary, recrystallization can be attempted from a large volume of a

high-boiling polar solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1294550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: For many applications, a thorough washing of the crude product with hot ethanol

followed by drying is sufficient to obtain a product of high purity.

4.4. Characterization

Melting Point: Determine the melting point of the dried product. A sharp melting point around

370 °C with decomposition is indicative of high purity.

NMR Spectroscopy:

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum in a suitable

deuterated solvent (e.g., DMSO-d₆) is expected to show a single singlet for the two

equivalent protons at the C2 and C6 positions.

¹³C NMR: The ¹³C NMR spectrum is expected to show three signals corresponding to the

C2/C6, C3/C5, and C4 carbons.

Visualizations
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Caption: Synthesis of 3,5-Dibromo-4-pyridinol via direct bromination.

Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1294550?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction

Work-up & Purification

Dissolve 4-Pyridinol
in Conc. HBr

Cool in Ice Bath

Add Bromine
(dropwise)

Stir at RT

Quench with
NaHSO₃

Vacuum Filtration

Wash with Water

Dry

Purify (Recrystallization/Washing)

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the synthesis.
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Safety Information
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a

fume hood and wear appropriate personal protective equipment.

Concentrated Hydrobromic Acid: Corrosive and causes severe burns. Handle with care in a

fume hood.

3,5-Dibromo-4-pyridinol: The toxicological properties have not been thoroughly

investigated. Handle with care, avoiding skin and eye contact, and inhalation.

This guide provides a detailed framework for the synthesis of 3,5-dibromo-4-pyridinol.
Researchers should always consult primary literature and adhere to all laboratory safety

protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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